

Tyrosylleucine TFA discovery and history

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Compound of Interest

Compound Name: Tyrosylleucine TFA

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An In-depth Technical Guide to Tyrosyl-leucine Trifluoroacetate: From Discovery to Biological Activity

Introduction

Tyrosyl-leucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine. It is a product of protein digestion and catabolism and has been the subject of research for its potential biological activities.[1][2] The trifluoroacetate (TFA) salt of Tyrosyl-leucine is a common form for this peptide in research and development, as TFA is frequently used as a counterion in the purification of synthetic peptides. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biological activities, and relevant experimental protocols for Tyrosyl-leucine TFA.

History and Discovery

While a singular, seminal discovery of Tyrosyl-leucine is not prominently documented in scientific literature, its existence as a dipeptide has been known through the study of protein structure and metabolism. It is recognized as an intermediate in the breakdown of larger proteins.[1][2] More recently, research has focused on its specific biological effects, particularly its antidepressant-like and anxiolytic-like activities.[3]

Physicochemical Properties

The fundamental physicochemical properties of Tyrosyl-leucine are summarized in the table below.

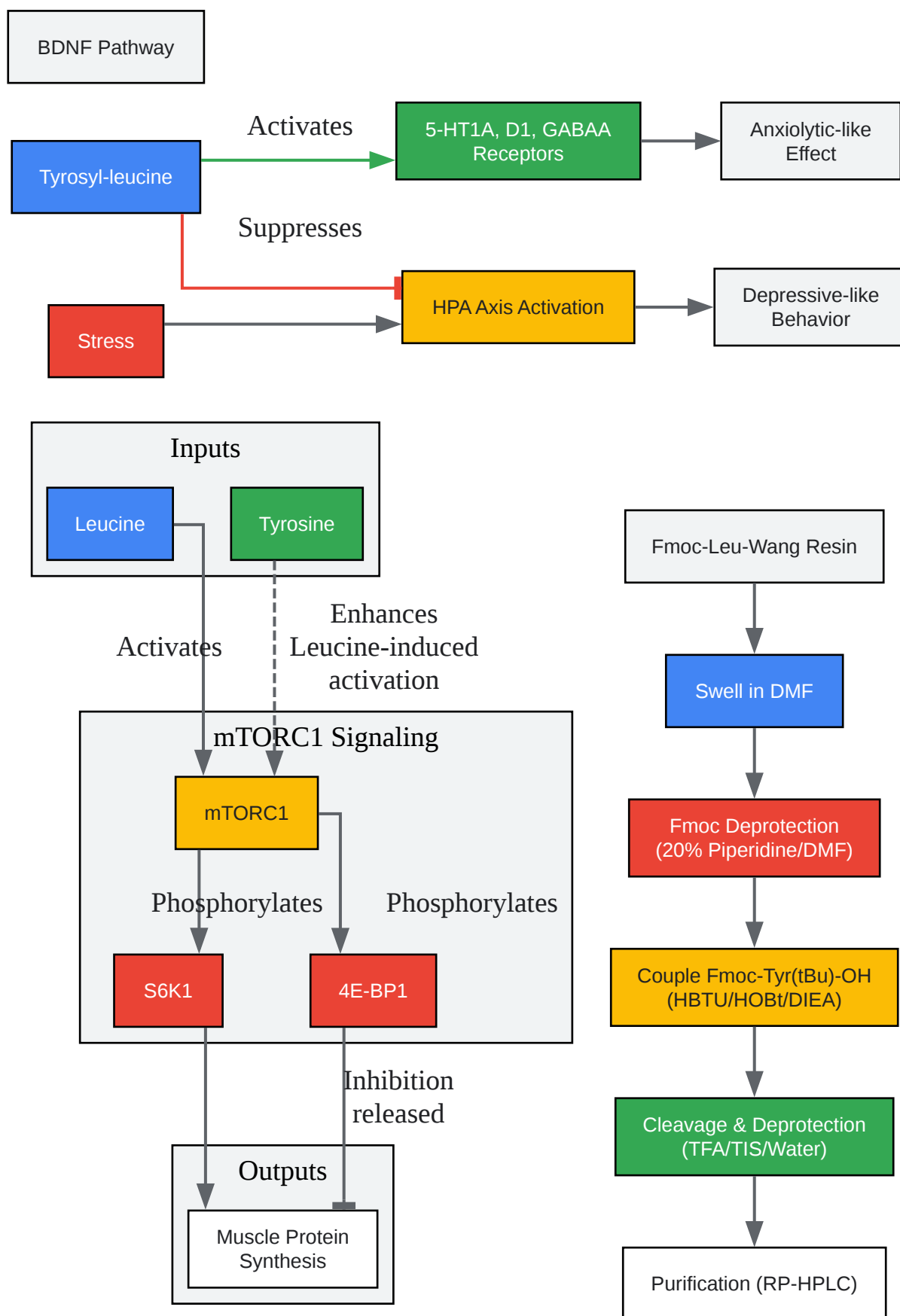
Property	Value	Reference
Molecular Formula	C15H22N2O4	
Molecular Weight	294.35 g/mol	
Exact Mass	294.1580 Da	
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid	
Synonyms	Tyr-Leu, YL	

Biological Activity and Signaling Pathways

Tyrosyl-leucine has demonstrated notable effects on the central nervous system and in muscle metabolism.

Antidepressant and Anxiolytic-like Activities

Studies in mice have shown that Tyrosyl-leucine exhibits potent antidepressant-like activity. This activity is observed with oral, intraperitoneal, and intracerebroventricular administration. The proposed mechanism for this effect involves the suppression of the hypothalamo-pituitary-adrenal (HPA) axis, which is often hyperactive in depression. Notably, this antidepressant effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressant drugs. Furthermore, Tyrosyl-leucine has been reported to have anxiolytic-like activity, which is thought to be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.



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